Istamycin AO

CAS No.:

Cat. No.: VC1888306

Molecular Formula: C13H27N3O7

Molecular Weight: 337.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O7 |

|---|---|

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2,4-dihydroxy-3-(methylamino)cyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

| Standard InChI | InChI=1S/C13H27N3O7/c1-16-8-5(18)2-4(14)12(11(8)21)23-13-7(15)10(20)9(19)6(3-17)22-13/h4-13,16-21H,2-3,14-15H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+/m0/s1 |

| Standard InChI Key | SHVSVMWFARPGSO-NVLSRCHWSA-N |

| Isomeric SMILES | CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)N)O |

| Canonical SMILES | CNC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)O)N)N)O |

Introduction

Chemical Structure and Properties

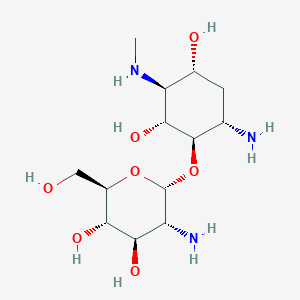

Istamycin AO is classified as an amino sugar with a molecular formula of C₁₃H₂₇N₃O₇ and a molecular weight of 337.37 g/mol . The compound features a complex structure with multiple stereocenters, characteristic of aminoglycoside antibiotics.

Physical and Chemical Characteristics

The IUPAC name for Istamycin AO is (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2,4-dihydroxy-3-(methylamino)cyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol . This detailed nomenclature reflects the compound's complex stereochemistry and functional groups.

Table 1: Physical and Chemical Properties of Istamycin AO

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇N₃O₇ |

| Molecular Weight | 337.37 g/mol |

| Physical Appearance | White crystalline powder |

| Solubility | Soluble in water and methanol; poorly soluble in ethanol and other common organic solvents |

| Melting Point | No definite melting point; decomposes at elevated temperatures |

Istamycin AO contains multiple functional groups including hydroxyl groups, amino groups, and a methylamino group, contributing to its unique chemical properties and biological activities .

Biosynthesis and Production

Producing Organism

Istamycin AO is primarily produced by Streptomyces tenjimariensis, a bacterial strain initially isolated from a soil sample collected from the sea bottom near the Miura Peninsula in Kanagawa Prefecture, Japan . The strain was originally designated as Strain No. SS-939 in laboratory settings .

Genetic Basis of Biosynthesis

The biosynthesis of istamycins involves specific genes, including phosphotransferase-encoding genes like istP. Research has demonstrated that these genes play crucial roles in the 3',4'-didehydroxylation steps necessary for istamycin production . The function of the istP gene has been confirmed as a phosphotransferase, essential for launching the biosynthesis of 3',4'-dideoxy types of 1,4-diaminocyclitol antibiotics .

Structural Relationship to Other Istamycin Compounds

Istamycin AO is part of a family of related compounds that includes Istamycin A, Istamycin B, Istamycin A₀, Istamycin B₀, and several other congeners . These compounds share structural similarities but differ in specific functional groups or stereochemistry.

Comparative Analysis of Istamycin Compounds

A high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry study identified and quantified sixteen natural istamycin congeners in the fermentation broth of Streptomyces tenjimariensis ATCC 31603 . The congeners were quantified in descending order as follows: Istamycin A, Istamycin B, Istamycin A₀, Istamycin B₀, Istamycin B₁, Istamycin A₁, Istamycin C, Istamycin A₂, Istamycin C₁, Istamycin C₀, Istamycin X₀, Istamycin A₃, Istamycin Y₀, Istamycin B₃, and Istamycin FU-10 plus Istamycin AP .

The study also revealed that Istamycin AO (listed as Istamycin A₀) was one of the more abundant congeners, ranking third in quantity among all identified istamycin compounds .

Biological Activity and Antimicrobial Properties

Antimicrobial Spectrum

While specific data on the antimicrobial activity of Istamycin AO alone is limited, the istamycin family of compounds has been demonstrated to possess significant antibacterial activity against a wide range of gram-negative and gram-positive bacteria .

Istamycin A and Istamycin B, which are related to Istamycin AO, show strong inhibitory effects against various bacterial species. They demonstrate particularly potent activity against certain Staphylococcus aureus strains, with minimum inhibitory concentrations (MIC) as low as 0.10-1.56 μg/ml .

Mechanism of Action

As a member of the aminoglycoside family, Istamycin AO likely exerts its antibacterial effects by binding to bacterial ribosomes and inhibiting protein synthesis. This mechanism is supported by research on the self-resistance of Streptomyces tenjimariensis, which produces istamycins .

A study by Yamamoto et al. found that S. tenjimariensis SS-939 is highly resistant to its own antibiotics, capable of growing in media containing istamycin A or B at concentrations up to 3,000 μg/ml . The research revealed that ribosomes from this organism are resistant to istamycins, suggesting that the primary target of these compounds is indeed the bacterial ribosome .

Chemical Modifications and Derivatives

Synthetic Modifications

Researchers have explored various chemical modifications of istamycin compounds to enhance their properties or create new derivatives with improved activity profiles. One such example is the development of 3-O-demethyl derivatives of istamycin B series compounds .

These 3-O-demethyl derivatives, including 3-O-demethylistamycin B₀, 3-O-demethylistamycin B, and 3-O-demethyl-2"-N-formimidoylistamycin B, have been synthesized and studied for their antibacterial activities . These derivatives have shown effectiveness against resistant bacterial strains, particularly Pseudomonas aeruginosa producing 6'-acetyltransferase .

Analytical Methods for Detection and Quantification

Advanced analytical techniques have been developed for the detection and quantification of istamycin compounds, including Istamycin AO, in complex matrices such as fermentation broths.

Gradient elution on an Acquity CSH C₁₈ column with a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile has been successfully employed for the separation and quantification of istamycin congeners . This method achieved a lower limit of quantification of 2.2 ng/mL for istamycin A in S. tenjimariensis fermentation broths .

Research Developments and Future Directions

Biosynthetic Engineering

Recent research has focused on understanding and potentially manipulating the biosynthetic pathways of aminoglycoside antibiotics, including istamycins. Studies involving in vivo characterization of phosphotransferase-encoding genes have provided valuable insights into the biosynthetic processes .

The interchangeability of genes like istP and forP between S. tenjimariensis and M. olivasterospora demonstrates the potential for genetic engineering to enhance production or create novel derivatives of istamycin compounds .

Antibiotic Dialogues

An interesting area of research involves the concept of "antibiotic dialogues," where silent biosynthetic gene clusters are induced by exogenous compounds. A study reported that 23% of interactions tested led to approximately 2-fold overproduction of istamycin . This approach may offer new strategies for enhancing the production of valuable antibiotic compounds like Istamycin AO.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume